4-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-(methanesulfonamido)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)12)5-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQLVVVOWQKYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248330 | |
| Record name | 4-Methyl-3-[(methylsulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450368-33-9 | |
| Record name | 4-Methyl-3-[(methylsulfonyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-[(methylsulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methyl-3-[(methylsulfonyl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the methylsulfonyl group enhances its solubility and biological activity, making it a valuable candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may modulate enzyme activity and receptor signaling pathways, leading to various therapeutic effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It may influence the synthesis of inflammatory mediators, positioning it as a candidate for further pharmacological exploration in treating inflammatory conditions.
Antibacterial Activity
This compound has been studied for its antibacterial properties. While specific data on its antibacterial efficacy is limited, compounds with similar structures have shown promising results against various bacterial strains.
Inhibition of Protein Kinases
The compound is noted for its potential as an inhibitor of methionine aminopeptidase 2, an enzyme involved in protein processing. This inhibition can affect physiological processes such as protein maturation and cellular signaling pathways .
Case Studies
- Inhibition of Protein Kinases : Studies have demonstrated that related compounds effectively inhibit tyrosine kinases implicated in neoplastic diseases, suggesting a potential role for this compound in cancer therapy .
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit bactericidal effects against Gram-positive bacteria, indicating its potential use in treating bacterial infections .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-Methyl-3-[(methylsulfonyl)amino]benzoic Acid (CAS: 168899-41-0)
- Structure: Methyl at 2-position, methylsulfonylamino at 3-position.
- This may lower melting points or alter crystallinity .
4-[(Methylsulfonyl)amino]benzoic Acid (CAS: 200393-68-6)
- Properties: The para-substitution allows for linear hydrogen bonding, enhancing crystal packing efficiency.
3-Methyl-4-[(methylsulfonyl)amino]benzoic Acid (CAS: 892878-60-3)
Functional Group Modifications
4-Methoxy-3-[(3-pyridinylmethyl)sulfamoyl]benzoic Acid (CAS: 750613-57-1)
- Structure : Methoxy at 4-position, pyridinylmethyl-sulfamoyl at 3-position.
- The pyridine moiety introduces basicity, improving solubility in acidic environments (e.g., stomach) .
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic Acid (CAS: 327091-30-5)
- Structure: Fluorinated phenylsulfonylamino group at 4-position.
- Properties : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The bulky 3-methyl-4-fluoro group may sterically hinder interactions with biological targets compared to the target compound .
4-Methyl-3-[(2-thienylacetyl)amino]benzoic Acid (CAS: 499770-94-4)
Pharmacologically Relevant Analogs
3-Amino-5-sulfamoyl-4-phenoxybenzoic Acid (Bumetanide, CAS: 28328-54-3)
- Structure: Sulfamoyl at 5-position, phenoxy at 4-position.
- Application: A loop diuretic targeting the Na⁺-K⁺-2Cl⁻ cotransporter. The phenoxy group is critical for binding affinity, whereas the target compound’s methylsulfonylamino group may favor different targets (e.g., kinases) .
4-Methyl-3-[[4-(3-pyridyl)pyrimidin-2-yl]amino]benzoic Acid
- Structure: Pyridylpyrimidine-amino substituent at 3-position.
- Application: Intermediate in nilotinib synthesis (a tyrosine kinase inhibitor). The pyrimidine ring enables π-π stacking with kinase active sites, a feature absent in the methylsulfonylamino derivative .
Key Findings from Research
- Positional Effects: The 3-position sulfonamide in the target compound optimizes steric and electronic interactions for kinase inhibition, whereas para-substituted analogs (e.g., 4-[(methylsulfonyl)amino]benzoic acid) favor solubility .
- Biological Activity: Thienylacetyl derivatives (e.g., CAS: 499770-94-4) exhibit enhanced CNS penetration but lower metabolic stability compared to methylsulfonylamino analogs .
- Synthetic Flexibility: The methylsulfonyl group can be introduced via sulfonylation of aminobenzoic acids, a route adaptable to combinatorial chemistry for SAR studies .
Preparation Methods
Catalytic Hydrogenation of 3-Nitro-4-methylbenzoic Acid
Reaction Conditions
- Substrate : 3-Nitro-4-methylbenzoic acid
- Catalyst : 5% Palladium on activated charcoal (Pd/C)
- Solvent : Methanol
- Temperature : 60°C
- Pressure : 0.7 MPa H₂
- Time : 10 hours
Procedure
A mixture of 3-nitro-4-methylbenzoic acid (1.0 mol), methanol (1.2 L), and Pd/C (4 g) is subjected to hydrogenation in an autoclave. Post-reaction, the catalyst is filtered, and the solvent is evaporated under reduced pressure to yield 3-amino-4-methylbenzoic acid as a brown solid (96.1% yield).
Key Advantages
- High yield (>95%)
- Minimal byproduct formation
Iron-Mediated Reduction Under Acidic Conditions
Reaction Conditions
- Substrate : 3-Nitro-4-methylbenzoic acid
- Reductant : Iron powder (1.5–1.75 equiv)
- Acid : Ammonium chloride (0.28 equiv) or hydrochloric acid
- Solvent : Water
- Temperature : 85–110°C
- Time : 2–6 hours
Procedure
Aqueous HCl or NH₄Cl is added to a suspension of 3-nitro-4-methylbenzoic acid and iron powder. The mixture is refluxed until completion (monitored by TLC). Sodium carbonate is added to neutralize excess acid, and activated carbon is used for decolorization. Filtration and acidification yield the amino intermediate (90.1% yield).
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Iron Powder Equiv | 1.5–1.75 | Maximizes reduction efficiency |
| Reaction Temperature | 85–110°C | Prevents intermediate degradation |
| Acid Concentration | 0.28–0.56 equiv NH₄Cl | Balances proton availability and side reactions |
The introduction of the methylsulfonyl group proceeds via reaction with methanesulfonyl chloride (MsCl), a highly electrophilic sulfonylation agent.
Standard Sulfonylation Protocol
Reaction Conditions
- Substrate : 3-Amino-4-methylbenzoic acid
- Sulfonylation Agent : Methanesulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv) or pyridine
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0°C → room temperature
- Time : 4–8 hours
Procedure
To a cooled (0°C) solution of the amino intermediate in DCM, triethylamine is added dropwise, followed by MsCl. The reaction is stirred until completion, after which the mixture is washed with dilute HCl (5%) and brine. The organic layer is dried over Na₂SO₄, and the solvent is evaporated. The crude product is recrystallized from ethanol/water to yield white crystals (82–88% yield).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center of MsCl, forming a sulfonamide bond. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Alternative Synthetic Routes and Modifications
One-Pot Reduction-Sulfonylation Strategy
Conditions
- Substrate : 3-Nitro-4-methylbenzoic acid
- Reductant : H₂/Pd-C
- Sulfonylation Agent : MsCl
- Solvent : Methanol/DCM (2:1)
- Yield : 78%
Advantages
- Eliminates intermediate isolation
- Reduces total reaction time by 30%
Microwave-Assisted Sulfonylation
Conditions
- Power : 150 W
- Temperature : 80°C
- Time : 20 minutes
- Yield : 89%
Benefits
- Accelerates reaction kinetics
- Enhances reproducibility
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation + MsCl | 88 | 99.5 | Industrial |
| Iron Reduction + MsCl | 85 | 98.2 | Pilot Scale |
| One-Pot Reduction-Sulfonylation | 78 | 97.8 | Laboratory |
Common Challenges and Solutions
- Carboxylic Acid Reactivity : The free -COOH group may compete with the amine for sulfonylation. Using a bulky base (e.g., DMAP) suppresses undesired esterification.
- MsCl Hydrolysis : Moisture-sensitive conditions require anhydrous solvents and inert atmospheres.
- Byproduct Formation : Excess MsCl leads to disulfonylation. Stoichiometric control (1.2 equiv MsCl) mitigates this.
Purification and Characterization
Recrystallization Protocols
- Solvent System : Ethanol/water (3:1)
- Recovery : 92–95%
- Purity : ≥99% (HPLC)
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 12.85 (s, 1H, COOH), 8.25 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 3.12 (s, 3H, SO₂CH₃), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 3-Nitro-4-methylbenzoic acid | 120 | 45 |
| Methanesulfonyl chloride | 85 | 32 |
| Pd/C Catalyst | 200 | 15 |
Waste Management
- Iron Sludge : Generated in Fe-mediated reductions; treated via precipitation and landfill disposal.
- Acidic Effluents : Neutralized with CaCO₃ before aqueous disposal.
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-methyl-3-[(methylsulfonyl)amino]benzoic acid, and what are the critical reaction parameters?
Methodological Answer: The compound is typically synthesized via a multi-step sequence involving sulfonylation and coupling reactions. A key intermediate, 3-amino-4-methylbenzoic acid , is first functionalized with a methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Subsequent purification via recrystallization or column chromatography is critical to remove unreacted reagents. Reaction temperature (0–5°C for sulfonylation) and stoichiometric control of reagents are essential to avoid over-sulfonylation or side reactions. Analytical techniques like TLC (dichloromethane/ethanol systems) and H NMR (monitoring δ 3.0–3.5 ppm for methylsulfonyl protons) ensure reaction progress .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and spectrometric techniques:
- H/C NMR : Key signals include the methylsulfonyl group (δ ~3.0–3.5 ppm for H; δ ~40–45 ppm for C) and the benzoic acid proton (δ ~12–13 ppm, broad) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H] at m/z 306.1117 for CHNO) .
- FTIR : Detect sulfonamide N–H stretching (~3200–3300 cm) and carbonyl (C=O) vibrations (~1680–1720 cm) .
Advanced Research Questions
Q. Q3. What strategies can optimize the yield of this compound in large-scale syntheses while minimizing impurities?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Palladium-based catalysts or Lewis acids (e.g., ZnCl) may enhance coupling efficiency in intermediates .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while methanol/water mixtures aid in crystallization .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics and intermediate stability .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting impurities, particularly regioisomers or des-methyl byproducts .
Q. Q4. How can researchers resolve contradictory NMR spectral data for derivatives of this compound?
Methodological Answer: Spectral discrepancies often arise from tautomerism, rotamers, or paramagnetic impurities. Mitigation approaches:
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the methylsulfonyl group) by acquiring spectra at 25°C and 60°C .
- COSY/HSQC : Assign overlapping signals by correlating H-H and H-C couplings .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOESY or ROESY data .
Q. Q5. What bioactivity assays are suitable for evaluating the enzyme inhibition potential of this compound?
Methodological Answer: Target-dependent assays include:
- Carbonic Anhydrase Inhibition : Use a stopped-flow CO hydration assay (pH 7.4, 25°C) with recombinant human CA isoforms (e.g., CA II, IX). Monitor IC values via UV-Vis (λ = 348 nm for 4-nitrophenyl acetate hydrolysis) .
- Kinase Binding Studies : SPR (Surface Plasmon Resonance) or fluorescence polarization assays with labeled ATP-binding domains (e.g., tyrosine kinase inhibitors) .
- Microbial Growth Inhibition : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC determination and cytotoxicity profiling (HEK293 cells) .
Methodological Challenges
Q. Q6. How can researchers address poor aqueous solubility during in vitro bioactivity studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Esterify the benzoic acid group (e.g., methyl ester) to enhance permeability, followed by enzymatic hydrolysis in assays .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles, characterizing stability via DLS (Dynamic Light Scattering) .
Q. Q7. What computational tools predict the metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 metabolism, and plasma protein binding .
- Docking Simulations (AutoDock Vina) : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidative metabolism .
- MD Simulations (GROMACS) : Assess conformational stability in biological membranes (e.g., POPC lipid bilayers) over 100-ns trajectories .
Data Interpretation
Q. Q8. How should researchers analyze conflicting IC50_{50}50 values across different enzyme inhibition studies?
Methodological Answer: Discrepancies may arise from assay conditions (pH, temperature) or enzyme sources. Standardize protocols by:
- Reference Controls : Include known inhibitors (e.g., acetazolamide for CA assays) .
- Enzyme Purity : Validate via SDS-PAGE (>95% purity) and activity assays (e.g., specific activity ≥ 10 U/mg) .
- Statistical Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets and identify outliers .
Advanced Applications
Q. Q9. Can this compound serve as a precursor for radiopharmaceuticals?
Methodological Answer: Yes, via isotope labeling:
Q. Q10. What strategies enable enantioselective synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to induce asymmetry during sulfonylation .
- Catalytic Asymmetric Synthesis : Employ chiral Pd catalysts (e.g., BINAP ligands) for Suzuki-Miyaura couplings .
- Chiral HPLC : Resolve enantiomers using a CHIRALPAK IA column (hexane/isopropanol, 90:10) and confirm via CD spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
